molecular formula C24H26N2O3 B2501165 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide CAS No. 942010-62-0

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide

Cat. No.: B2501165
CAS No.: 942010-62-0
M. Wt: 390.483
InChI Key: LNXSFTUYKVCKAL-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide: is a complex organic compound that features a naphthamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(3-methoxyphenyl)-2-morpholinoethanol, which is then reacted with 2-naphthoyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced naphthamide derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-22-8-4-7-20(16-22)23(26-11-13-29-14-12-26)17-25-24(27)21-10-9-18-5-2-3-6-19(18)15-21/h2-10,15-16,23H,11-14,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXSFTUYKVCKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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